6-tert-butyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
6-tert-Butyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a heterocyclic compound featuring a thienopyridine core with tert-butyl and methyl ester substituents at positions 6 and 3, respectively. This scaffold is notable for its role as a precursor in synthesizing bioactive ligands, particularly Schiff bases, which exhibit antioxidant and enzyme-inhibitory properties . The tert-butyl group enhances steric bulk and stability, while the methyl ester modulates solubility and reactivity. Its synthesis typically involves condensation reactions, as demonstrated in studies by Turan et al. and Bursal et al., who utilized similar protocols for ethyl-substituted analogs .
Properties
IUPAC Name |
6-O-tert-butyl 3-O-methyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-14(2,3)20-13(18)16-6-5-8-9(7-16)21-11(15)10(8)12(17)19-4/h5-7,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHKBJKZINPCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377176 | |
| Record name | 6-tert-Butyl 3-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877041-47-9 | |
| Record name | 6-tert-Butyl 3-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(tert-Butyl) 3-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The Gewald reaction proceeds via a three-component mechanism:
- Knoevenagel condensation between the ketone group of N-Boc-4-piperidone and the active methylene group of methyl cyanoacetate.
- Cyclization with sulfur to form the thiophene ring.
- Aromatization to yield the fused thieno[2,3-c]pyridine system.
- Reactants :
- N-Boc-4-piperidone (44.89 mmol)
- Methyl cyanoacetate (49.38 mmol)
- Elemental sulfur (53.87 mmol)
- Catalyst : Morpholine (89.79 mmol)
- Solvent : Ethanol (90 mL)
- Conditions : Reflux at 80°C for 3 hours, followed by stirring at room temperature overnight.
The product precipitates as a white solid, which is isolated via suction filtration and washed with cold ethanol. This method achieves a 66% yield for analogous compounds, as reported in studies using ethyl cyanoacetate. Substituting ethyl with methyl cyanoacetate requires no significant procedural adjustments.
Key Structural Features
- The tert-butyl group originates from the N-Boc protecting group on the piperidone precursor.
- The methyl ester at the 3-position is introduced via methyl cyanoacetate.
- The 2-amino group is inherent to the Gewald reaction mechanism.
Alternative Synthetic Approaches
While the Gewald reaction is the most direct method, alternative strategies have been explored for related thieno[2,3-c]pyridines:
Post-Synthetic Modification
- Esterification : Introducing the tert-butyl group after forming the thienopyridine core is theoretically possible but less efficient. For example, reacting the free carboxylic acid with tert-butanol under acidic conditions could yield the tert-butyl ester. However, this approach risks side reactions at the amine or thiophene moieties.
Solid-Phase Synthesis
- Resin-bound intermediates : Immobilizing the piperidone precursor on a solid support has been reported for similar compounds, though no specific data exists for this derivative. This method could enhance purity but complicates scalability.
Reaction Optimization and Challenges
Critical Parameters
- Molar Ratios : A slight excess of methyl cyanoacetate (1.1 equiv) ensures complete consumption of N-Boc-4-piperidone.
- Catalyst Selection : Morpholine outperforms other bases (e.g., piperidine) in minimizing by-products.
- Temperature Control : Prolonged reflux (>5 hours) leads to decomposition, while shorter times (<2 hours) result in incomplete cyclization.
By-Product Analysis
- Uncyclized intermediates : Detectable via thin-layer chromatography (Rf = 0.3 in ethyl acetate/hexane 1:1).
- Over-oxidized thiophenes : Mitigated by strict inert atmosphere (N2 or Ar).
Purification and Characterization
Isolation Techniques
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6): δ 1.41 (s, 9H, tert-butyl), 2.50–2.70 (m, 4H, CH2 piperidine), 3.71 (s, 3H, OCH3), 6.25 (s, 2H, NH2).
- IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=C thiophene).
Yield Comparison and Scalability
| Parameter | Value | Source |
|---|---|---|
| Theoretical Yield | 66% | |
| Isolated Yield (Lab) | 58–62% | |
| Pilot-Scale Yield | 55–60% |
Lower yields at scale are attributed to inefficient heat transfer during reflux.
Applications in Medicinal Chemistry
Though beyond preparation scope, this compound serves as a precursor to A1 adenosine receptor modulators . Its Boc-protected amine and ester groups enable further functionalization, such as:
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or alkyl chains.
Scientific Research Applications
6-tert-butyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for therapeutic uses, such as targeting specific enzymes or receptors.
Industry: The compound might be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 6-tert-butyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Antioxidant and Enzyme Inhibition
- The ethyl-substituted TBHPC ligand exhibited moderate antioxidant activity (total antioxidant capacity: 290 ± 9 mM) but showed potent inhibition of acetylcholinesterase (AChE, Ki = 7.13 ± 0.84 µM) and butyrylcholinesterase (BChE, Ki = 5.75 ± 1.03 µM), outperforming its Fe(II) and Co(II) chelates .
Antitubulin Activity
- Compounds with 3,4,5-trimethoxyphenylamino substituents (e.g., 3i and 3j) demonstrated antitubulin activity, with IC50 values in the low micromolar range. The tert-butyl group in 3i (IC50 = 50–52°C melting point) conferred better metabolic stability compared to ethyl derivatives .
Biological Activity
6-tert-butyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a heterocyclic compound with potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Compound Overview
- Molecular Formula : C₁₄H₂₀N₂O₄S
- Molecular Weight : 312.39 g/mol
- Melting Point : 165-166 °C
- CAS Number : 877041-47-9
This compound features a thienopyridine core, characterized by a fused thiophene and pyridine ring system, which contributes to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of a thieno[2,3-c]pyridine intermediate.
- Introduction of functional groups (tert-butyl, methyl, and amino) through controlled reactions.
- Characterization using techniques such as NMR and mass spectrometry to confirm structural integrity.
Antiproliferative Effects
Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- IC50 Values : Compounds related to thienopyridines have shown IC50 values ranging from 1.1 to 4.7 μM against cancer cells like HeLa and K562.
- Mechanism : The compound interacts with tubulin at micromolar levels, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells without affecting normal human peripheral blood mononuclear cells (PBMC) significantly .
Table of Biological Activity
| Compound | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| 6-tert-butyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine | HeLa | 1.1 | Apoptosis |
| Derivative A (similar structure) | L1210 | 2.8 | Cell cycle arrest |
| Derivative B (similar structure) | K562 | 0.70 | Apoptosis |
The biological activity of this compound is primarily attributed to its ability to bind to the colchicine site on tubulin. This binding inhibits tubulin polymerization, disrupting microtubule dynamics essential for cell division:
- Cell Cycle Arrest : Induces accumulation of cells in the G2/M phase.
- Apoptosis Induction : Triggers programmed cell death pathways selectively in cancer cells.
Study on Anticancer Properties
A study evaluated the effects of a derivative similar to 6-tert-butyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine on various cancer cell lines:
- Results : Significant inhibition of cell growth was observed with selectivity for cancer cells over normal cells.
- : The compound's structural features enhance its biological activity compared to simpler analogs.
Q & A
Q. What synthetic methodologies are commonly employed to prepare derivatives of 6-tert-butyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as one-pot two-step procedures (e.g., cyclocondensation followed by functionalization). For analogous compounds, reaction parameters like solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Lewis acids) significantly influence yield and regioselectivity . For example, diethyl tetrahydroimidazopyridine derivatives were synthesized via sequential Michael addition and cyclization, achieving yields of 51–61% . Adjustments may include tert-butyl ester protection to enhance steric control during ring closure.
Q. Which spectroscopic techniques are critical for structural confirmation, and how should conflicting data be addressed?
- Methodological Answer :
- 1H/13C NMR : Assign proton environments (e.g., NH2 at δ 6.2–6.8 ppm, tert-butyl at δ 1.2–1.4 ppm) and carbonyl carbons (δ 165–175 ppm) .
- IR : Confirm ester C=O (1720–1740 cm⁻¹) and NH2 (3300–3500 cm⁻¹) stretches .
- HRMS : Validate molecular weight (e.g., theoretical vs. observed Δ < 0.02 Da) .
- Contradictions : If discrepancies arise (e.g., NMR integration vs. HRMS), repeat measurements under standardized conditions or use 2D NMR (e.g., COSY, HSQC) to resolve ambiguities .
Advanced Research Questions
Q. How can regioselectivity be optimized during the synthesis of substituted dihydrothienopyridine dicarboxylates?
- Methodological Answer : Regioselectivity in heterocyclic systems is influenced by steric and electronic factors. For example:
- Steric effects : Bulky groups (e.g., tert-butyl) at C6 reduce competing pathways, directing substitution to C3 .
- Catalytic control : Pd-mediated cross-coupling or acid-catalyzed cyclization can favor specific intermediates .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic attack on electrophilic carbons .
- Experimental design : Use fractional factorial experiments to test variables (temperature, solvent, catalyst ratio) and analyze via HPLC or LC-MS for by-product profiling .
Q. What strategies resolve contradictions between theoretical and observed spectroscopic data for complex heterocycles?
- Methodological Answer :
- Case study : A diethyl tetrahydroimidazopyridine derivative showed a 0.0162 Da HRMS discrepancy due to isotopic abundance or ion suppression . Mitigation involves:
- Repeating HRMS with internal calibration (e.g., lock mass).
- Cross-validating with elemental analysis or X-ray crystallography .
- NMR conflicts : For overlapping signals (e.g., diastereomers), use chiral shift reagents or variable-temperature NMR to distinguish conformers .
Q. How can environmental fate studies for this compound be designed, given its structural complexity?
- Methodological Answer :
- Degradation pathways : Use OECD 307 guidelines to assess hydrolysis (pH 4–9), photolysis (UV-Vis exposure), and biodegradation (activated sludge assays) .
- Partitioning : Calculate logP (e.g., using EPI Suite) to predict soil/water distribution. For analogs, logP values >3 suggest bioaccumulation potential .
- Ecotoxicology : Test acute toxicity (Daphnia magna LC50) and genotoxicity (Ames test) using tiered risk assessment frameworks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
